δ-Opioid Receptor Affinity: Comparative Binding Data for 3,9-Diazabicyclo[4.2.1]nonane vs. Alternative Diazabicycloalkane Cores
In a direct head-to-head comparison of diazabicycloalkane scaffolds evaluated as δ-opioid receptor agonists, the 3,9-diazabicyclo[4.2.1]nonane core demonstrated δ receptor binding affinity that distinguishes it from other bridged bicyclic cores in the same study. All compounds were assayed under identical conditions, enabling direct cross-scaffold comparison of binding behavior [1].
| Evidence Dimension | δ-Opioid receptor binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | 3,9-Diazabicyclo[4.2.1]nonane derivative (compound 6): Ki δ = 0.41 nM |
| Comparator Or Baseline | 3,8-Diazabicyclo[3.2.1]octane derivative (compound 4): Ki δ = 0.18 nM; 3,9-Diazabicyclo[3.3.1]nonane derivative (compound 5): Ki δ = 0.83 nM; 3,10-Diazabicyclo[4.3.1]decane derivative (compound 7): Ki δ = 0.56 nM |
| Quantified Difference | Compound 6 (4.2.1 core) showed ~2.3-fold lower affinity than compound 4 (3.2.1 core) but ~2-fold higher affinity than compound 5 (3.3.1 core); demonstrated distinct selectivity profile relative to SNC80 reference (Ki δ = 0.21 nM) |
| Conditions | Radioligand binding assay using [³H]-naltrindole in HEK293 cells expressing human δ-opioid receptors; all compounds tested as diastereoisomeric mixtures |
Why This Matters
The distinct affinity value of the [4.2.1] core relative to the [3.2.1] and [3.3.1] analogs demonstrates that scaffold selection materially impacts receptor engagement and cannot be assumed interchangeable for medicinal chemistry programs targeting δ-opioid receptors.
- [1] Loriga G, et al. Novel diazabicycloalkane delta opioid agonists. Bioorg Med Chem. 2015;23(17):5527-5538. Table 1, Ki values for compounds 3-7. View Source
